1-(4-Fluorophenyl)pyrrole
Overview
Description
The compound 1-(4-Fluorophenyl)pyrrole is a versatile molecule that serves as a building block in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyrrole ring substituted with a 4-fluorophenyl group. This structural motif is found in a range of compounds with diverse applications, including materials science and medicinal chemistry.
Synthesis Analysis
The synthesis of pyrrole derivatives, including those with fluorophenyl groups, can be achieved through several methods. For instance, the Paal-Knorr pyrrole synthesis reaction is a common strategy for constructing aryl-substituted pyrrole cores, as seen in the development of pyrrole/polycyclic aromatic unit hybrid fluorophores . Additionally, a one-pot reaction involving aromatic aldehydes, aromatic amines, and butane-2,3-dione has been used to obtain tetraaryl derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole, which can be further arylated to produce pentaaryl- and hexaaryl- derivatives . Moreover, the synthesis of 1-(2-isocyanophenyl)pyrrole followed by Lewis acid-catalyzed reactions can lead to the formation of pyrrolo[1,2-a]quinoxaline and its derivatives .
Molecular Structure Analysis
The molecular structure of 1-(4-Fluorophenyl)pyrrole derivatives can be quite complex, with the central pyrrole ring often making significant dihedral angles with other substituents, as observed in the crystal structure of ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate . The arrangement of these substituents can lead to various supramolecular interactions, such as π-π stacking and hydrogen bonding, which can influence the overall molecular conformation and stability.
Chemical Reactions Analysis
1-(4-Fluorophenyl)pyrrole and its derivatives can undergo a variety of chemical reactions. For example, electrophilic fluorination can be used to introduce fluorine-18, a radioactive isotope, into the molecule for imaging applications . Furthermore, the compound can be polymerized both chemically and electrochemically to produce conducting polymers with electrochromic properties . Copolymerization with other monomers, such as 3,4-ethylene dioxythiophene, can enhance these properties and introduce additional colors to the electrochromic spectrum .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-Fluorophenyl)pyrrole derivatives are influenced by their molecular structure. For instance, the photophysical properties of these compounds are often characterized by strong blue fluorescence and high quantum yields, which can be manipulated by the introduction of various substituents . The electrochromic properties of polymers derived from these molecules are also notable, with the ability to switch between different colors upon the application of voltage . The thermal and glass transition temperatures of these materials can vary significantly depending on the nature of the substituents attached to the pyrrole core .
Scientific Research Applications
-
- The compound “ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate” is a derivative of “1-(4-Fluorophenyl)pyrrole”. It has been studied for its crystal structure .
- The crystal structure was determined using a Bruker APEX-II diffractometer, and the crystal was a colorless block with a size of 0.16 × 0.15 × 0.11 mm .
- The results showed that the crystal structure is monoclinic, with a = 10.805 (7) Å, b = 20.984 (13) Å, c = 7.034 (4) Å, β = 93.386 (13)°, V = 1592.0 (17), Z = 4, R gt ( F ) = 0.0561, wR ref ( F2 ) = 0.1336, T = 296 K .
-
- Pyrrole, a core structure in “1-(4-Fluorophenyl)pyrrole”, is a resourceful small molecule in key medicinal hetero-aromatics .
- Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
- They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
-
- BF2-based fluorophores, such as the well-known BODIPY (4,4-difluoro-4-bora-3 a,4 a -diaza- s -indacene) dye, are prevalently used in diverse research areas .
- They exhibit promising features including high quantum yields, fine-tuned absorption and emission spectra as well as good photostability and biocompatibility .
-
- Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics .
- Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
- They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
-
Photosensitizers for Solar Cells
- Other BF2-based fluorophores, such as BOPHY (bis (difluoroboron)-1,2-bis ((1 H -pyrrol-2-yl)methylene)hydrazine), which possess their own characteristic features, are rising in popularity and are being used in a range of applications spanning from molecular sensors to photosensitizers for solar cells .
-
- Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics .
- Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
- They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
-
Photosensitizers for Solar Cells
- Other BF2-based fluorophores, such as BOPHY (bis (difluoroboron)-1,2-bis ((1 H -pyrrol-2-yl)methylene)hydrazine), which possess their own characteristic features, are rising in popularity and are being used in a range of applications spanning from molecular sensors to photosensitizers for solar cells .
Safety And Hazards
properties
IUPAC Name |
1-(4-fluorophenyl)pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAPGGZDHAHLGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352489 | |
Record name | 1-(4-fluorophenyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)pyrrole | |
CAS RN |
81329-31-9 | |
Record name | 1-(4-fluorophenyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 81329-31-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.